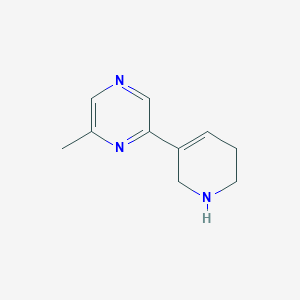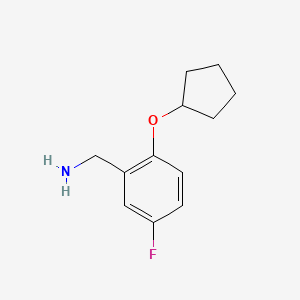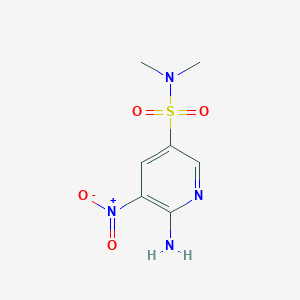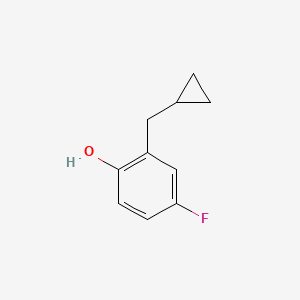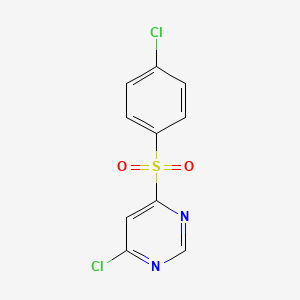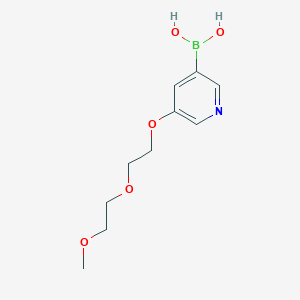
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a triethylene glycol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to boranes.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are frequently used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The primary mechanism of action for (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic group.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with a methoxy group, used in organic synthesis.
(2-Methoxy-5-pyridinyl)boronic Acid: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness:
Triethylene Glycol Chain: The presence of the triethylene glycol chain in (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid provides unique solubility and reactivity properties compared to simpler boronic acids.
Functional Group Tolerance: The compound’s structure allows it to participate in reactions under mild conditions, making it versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
1103862-09-4 |
|---|---|
Molekularformel |
C10H16BNO5 |
Molekulargewicht |
241.05 g/mol |
IUPAC-Name |
[5-[2-(2-methoxyethoxy)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO5/c1-15-2-3-16-4-5-17-10-6-9(11(13)14)7-12-8-10/h6-8,13-14H,2-5H2,1H3 |
InChI-Schlüssel |
YGTKWCOUSKBBDO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)OCCOCCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



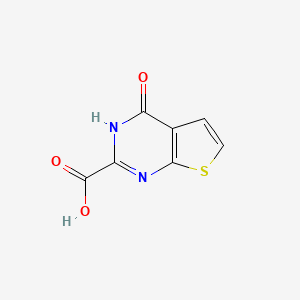
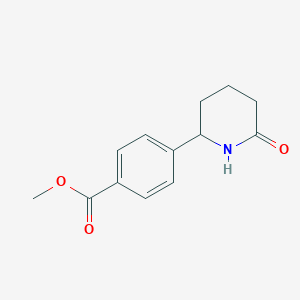
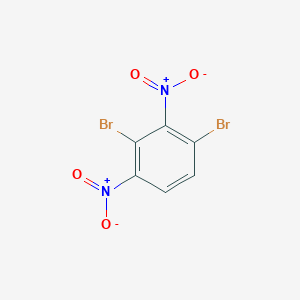
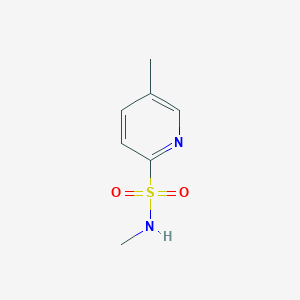
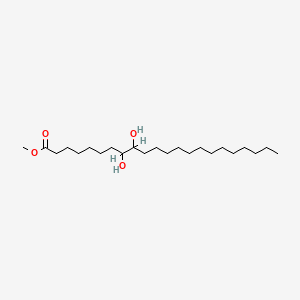
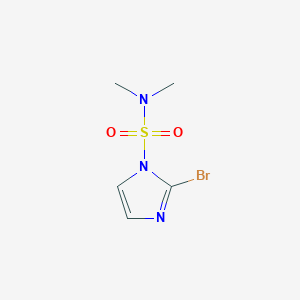

![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
